1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
CAS No.:
Cat. No.: VC15442547
Molecular Formula: C22H26Cl2N2O2S
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26Cl2N2O2S |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 1-(4-cyclohexylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
| Standard InChI | InChI=1S/C22H26Cl2N2O2S/c23-19-8-11-21(24)22(16-19)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h6-11,16-17H,1-5,12-15H2 |
| Standard InChI Key | DARIADTXGGQNFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl |
Introduction
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is a complex organic compound belonging to the piperazine class, known for its diverse biological activities. It is characterized by its unique molecular structure, which includes a piperazine ring substituted with both cyclohexyl and dichlorophenyl groups. The compound has a molecular formula of C22H26Cl2N2O2S and a molecular weight of approximately 453.43 g/mol .
Synthesis
The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine typically involves multi-step organic reactions. Common methods include the reaction of piperazine derivatives with sulfonyl chlorides through nucleophilic substitution reactions. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Synthetic Steps
-
Preparation of Piperazine Derivative: The initial step involves preparing the piperazine derivative, which is often achieved through the reaction of piperazine with appropriate reagents.
-
Reaction with Sulfonyl Chloride: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
-
Purification: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Potential Applications
Research into the biological activity of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine suggests that it may exhibit various pharmacological effects. Compounds with piperazine moieties are often associated with interactions at neurotransmitter receptors, such as serotonin and dopamine receptors, indicating potential applications in treating neurological disorders.
Potential Applications Table
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential therapeutic agent due to interactions with neurotransmitter receptors. |
| Medicinal Chemistry | Useful in the development of new drugs targeting various biological systems. |
| Scientific Research | Valuable for studying biological interactions and mechanisms of action. |
Interaction Studies and Mechanism of Action
Interaction studies involving 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine focus on its binding affinity to biological targets. The mechanism of action is not fully elucidated but may involve interactions with neurotransmitter receptors, similar to other piperazine-based pharmaceuticals.
Interaction Studies
-
Binding Affinity: Studies on the compound's binding affinity to various receptors are crucial for understanding its pharmacological effects.
-
Receptor Interactions: The compound may act as an antagonist or partial agonist at serotonin and dopamine receptors, influencing neurological functions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume